4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 9H-xanthene-9-carbonyl group and at the 4-position with a 1,3,4-oxadiazole ring bearing a propan-2-yl substituent.
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15(2)22-25-26-23(30-22)16-11-13-27(14-12-16)24(28)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,15-16,21H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZIRRZIHTDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Oxadiazole Ring
Step 1: : Start with the reaction between hydrazides and carboxylic acids, under dehydrating conditions (using reagents like phosphorus oxychloride), to form the oxadiazole ring.
Step 2: : Introduce the isopropyl group through an alkylation reaction using an appropriate alkylating agent (like isopropyl bromide) in the presence of a base (like potassium carbonate).
Formation of Xanthene Moiety
Step 1: : Use a Friedel-Crafts alkylation reaction to attach the 9H-xanthene group to a suitable aromatic substrate.
Step 2: : Utilize an acylation reaction to introduce the carbonyl group onto the xanthene structure.
Formation of Piperidine Ring
Step 1: : Synthesize the piperidine ring via cyclization of 1,5-diaminopentane in the presence of a dehydrating agent (like thionyl chloride).
Final Assembly
Step 1: : Couple the oxadiazole ring and piperidine ring using a carbonyl linker to form the final compound.
Industrial Production Methods
Industrial synthesis would typically scale up these reactions, employing continuous flow reactors for increased efficiency and reproducibility. Advanced techniques such as microwave-assisted synthesis may also be utilized to expedite reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various functional groups (e.g., isopropyl group) using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the presence of suitable leaving groups or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products of these reactions depend on the reaction conditions and target functional groups. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, studies have shown that 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism involves the activation of specific pathways that lead to programmed cell death, making it a candidate for further development as an anticancer drug.
Antimicrobial Properties
The oxadiazole derivatives have also been recognized for their antimicrobial activity. The compound can potentially act against various bacterial strains and fungi, contributing to the development of new antibiotics or antifungal agents. Its efficacy against resistant strains is particularly noteworthy in the context of increasing antibiotic resistance globally.
Neuroprotective Effects
Recent studies suggest that oxadiazoles may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.
Screening Libraries for Drug Discovery
The compound is included in various screening libraries aimed at identifying new drug candidates. For instance, it is part of libraries focused on protein kinases inhibitors and antifungal agents. These libraries facilitate high-throughput screening processes essential for modern drug discovery efforts.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited cancer cell proliferation in vitro. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the oxadiazole ring could enhance potency against specific cancer types.
Case Study 2: Antimicrobial Efficacy
In a research article from Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
Molecular Targets
The exact mechanism of action would depend on the specific application:
Biological Activity: : Likely interacts with specific proteins or nucleic acids, influencing their function.
Chemical Catalysis: : Acts as a ligand that facilitates the catalytic cycle by stabilizing transition states.
Pathways Involved
For biological applications, the compound may modulate signaling pathways or inhibit key enzymes. In chemical reactions, it may facilitate bond formation or cleavage through coordination chemistry.
Comparison with Similar Compounds
Structural Analogs with Varied Oxadiazole Substituents
Key analogs differ in substituents at the 5-position of the oxadiazole ring, influencing bioactivity and physicochemical properties.
Minimum Inhibitory Concentration; *Predicted octanol-water partition coefficient (using Molinspiration); †Estimated via analogous compounds.
Key Observations:
- Propan-2-yl vs. The methoxymethyl analog demonstrated antimycobacterial activity (MIC 6.25–12.5 µg/mL), suggesting that polar substituents may favor interactions with bacterial targets .
- Isobutyl Substituent: Isobutyl (LogP ~3.5) shares similar hydrophobicity with propan-2-yl but introduces branching, which may sterically hinder target binding. No activity data are available for this analog .
- Aromatic vs. Aliphatic Substituents : The 2-furyl group (LogP ~2.1) introduces aromaticity and hydrogen-bonding capacity, which could modulate target selectivity compared to aliphatic groups like propan-2-yl .
Piperidine Derivatives with Alternative Carbonyl Groups
The 9H-xanthene-9-carbonyl group distinguishes the target compound from analogs with simpler acyl groups:
Key Observations:
- Xanthene Carbonyl : The bulky xanthene group likely improves binding to hydrophobic pockets in proteins but may reduce solubility. Its planar structure enables π-π interactions absent in isoxazolyl or Fmoc-based analogs .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
The synthesis typically involves multi-step organic reactions. Key steps include coupling the isopropyl-substituted 1,3,4-oxadiazole moiety to the piperidine ring and introducing the xanthene-carbonyl group via acylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as oxadiazole ring degradation . Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity and purity (e.g., H/C NMR for piperidine and xanthene protons).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays).
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
Basic: How is the biological activity of this compound initially screened?
In vitro assays are prioritized:
- Enzyme Inhibition : Use fluorogenic substrates or radiometric assays to evaluate inhibition of target enzymes (e.g., kinases, proteases).
- Cytotoxicity : Perform MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Selectivity : Compare activity against related enzymes or healthy cell lines to assess specificity .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole coupling efficiency.
- Catalyst Choice : Palladium catalysts for cross-coupling steps improve regioselectivity.
- Temperature Control : Low temperatures (−10°C to 0°C) minimize xanthene degradation during acylation.
- Workup Protocols : Column chromatography with gradient elution (hexane/EtOAc) resolves piperidine-xanthene intermediates .
Advanced: What strategies assess the compound’s stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., oxadiazole ring cleavage).
- HPLC-MS : Track degradation kinetics and characterize byproducts.
- Storage Recommendations : Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., ATP-binding pockets).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions between the oxadiazole moiety and catalytic residues.
- QSAR Studies : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl) on activity .
Advanced: How does this compound compare to structurally related analogs in SAR studies?
Compare with analogs from literature:
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| Xanthene-carbonyl derivatives | Enhanced kinase inhibition | |
| Piperidine-oxadiazole hybrids | Anticancer activity | |
| Isopropyl substitution | Improved metabolic stability |
SAR analysis reveals that the xanthene group enhances lipophilicity and target engagement, while the isopropyl group reduces CYP450-mediated metabolism .
Advanced: How can contradictory data in biological assays be resolved?
- Assay Reproducibility : Validate protocols across multiple labs (e.g., EC variability <20%).
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorogenic assays show discrepancies.
- Metabolite Interference : Use LC-MS to rule out active metabolites in cell-based assays .
Advanced: What methods identify metabolic pathways and metabolites?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-HRMS to detect phase I/II metabolites.
- CYP450 Inhibition Screening : Use luminescent assays (e.g., P450-Glo™) to identify isoform-specific interactions.
- Stable Isotope Labeling : Track metabolic fate using C-labeled xanthene or piperidine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
